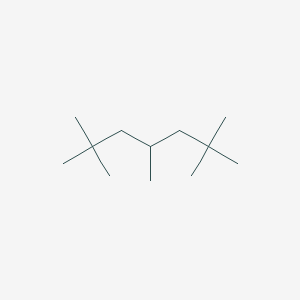

2,2,4,6,6-Pentamethylheptan

Übersicht

Beschreibung

2,2,4,6,6-Pentamethylheptane is a branched alkane that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the synthesis and properties of 2,2,4,6,6-Pentamethylheptane. For instance, the synthesis of pentafluoroheptanes and the study of tautomers of heptane triones offer a glimpse into the complexity of heptane derivatives and their chemical behavior .

Synthesis Analysis

While the exact synthesis of 2,2,4,6,6-Pentamethylheptane is not detailed in the provided papers, similar synthetic strategies could be inferred. For example, the diastereoselective synthesis of pentafluoroheptanes involves sequential fluorination of diastereoisomeric alcohol-diepoxides . This method could potentially be adapted for the synthesis of 2,2,4,6,6-Pentamethylheptane by substituting fluorine atoms with methyl groups. Additionally, the synthesis of oligoenes from heptadiynes through Wittig-like reactions and McMurry coupling could provide insights into the construction of complex heptane backbones .

Molecular Structure Analysis

The molecular structure of 2,2,4,6,6-Pentamethylheptane would be characterized by a heptane backbone with five methyl substituents. The presence of these substituents would likely influence the compound's stereochemistry and conformational preferences. Although the papers do not discuss this compound specifically, the X-ray structures of bimetallic species used in the synthesis of oligoenes could offer some perspective on the structural aspects of branched alkanes .

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of 2,2,4,6,6-Pentamethylheptane. However, the study of tautomers of heptane triones suggests that heptane derivatives can exhibit interesting reactivity, such as keto-enol tautomerism . This could imply that 2,2,4,6,6-Pentamethylheptane may also participate in reactions that are influenced by the presence of its methyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,4,6,6-Pentamethylheptane can be speculated based on the properties of related compounds. For instance, the review on 3,4,5,6,6-pentamethylheptan-2-ol as a fragrance ingredient indicates that branched chain saturated alcohols have distinct toxicological and dermatological profiles . This suggests that 2,2,4,6,6-Pentamethylheptane may also have unique properties that could be relevant in fragrance or other applications. The influence of branched methyl groups on properties like boiling point, solubility, and reactivity could be significant.

Wissenschaftliche Forschungsanwendungen

Organische Synthese-Lösungsmittel

2,2,4,6,6-Pentamethylheptan: wird aufgrund seiner unpolaren Natur als Lösungsmittel in der organischen Synthese verwendet. Es kann eine Vielzahl organischer Verbindungen lösen, was verschiedene chemische Reaktionen und Prozesse ermöglicht. Sein klares, fast farbloses Aussehen und seine Stabilität unter Reaktionsbedingungen machen es zu einem idealen Medium zur Beobachtung des Reaktionsfortschritts .

Kalibrierflüssigkeit in der thermophysikalischen Forschung

Die gut dokumentierten thermophysikalischen Eigenschaften der Verbindung, wie z. B. Siedepunkt und Wärmekapazität, machen sie für die Verwendung als Kalibrierflüssigkeit in der thermophysikalischen Forschung geeignet. Forscher können sie zur Kalibrierung von Instrumenten wie Kalorimetern und thermogravimetrischen Analysatoren verwenden .

Referenzmaterial für die chromatographische Analyse

Aufgrund seiner Reinheit und gleichbleibenden Qualität dient This compound als Referenzmaterial in der Gaschromatographie. Es hilft bei der Kalibrierung von Detektoren und stellt die Genauigkeit der chromatographischen Analysen sicher .

Umweltprüfung

Diese Verbindung wird in der Umweltprüfung verwendet, um das Verhalten hydrophober organischer Verbindungen in Ökosystemen zu untersuchen. Seine Wechselwirkungen mit Boden und Wasser können diejenigen ähnlicher Schadstoffe nachahmen und so zur Entwicklung von Sanierungsstrategien beitragen .

Sicherheits- und Handhabungsstudien

This compound: wird auch in Sicherheits- und Handhabungsstudien verwendet, da es entflammbar ist und potenzielle Gesundheitsrisiken birgt. Die Forschung auf diesem Gebiet konzentriert sich auf die Entwicklung sicherer Protokolle für Lagerung, Transport und Verwendung .

Bildungszwecke

In akademischen Einrichtungen wird This compound verwendet, um Studenten die Strukturen und Eigenschaften von Kohlenwasserstoffen beizubringen. Seine Summenformel und Struktur dienen als Beispiele in der Lehre der organischen Chemie .

Materialwissenschaft

Forscher verwenden This compound in der Materialwissenschaft, um die Löslichkeit und Wechselwirkung unpolarer Verbindungen mit verschiedenen Materialien zu untersuchen. Dies hat Auswirkungen auf die Entwicklung von Beschichtungen, Polymeren und anderen Materialien .

Aquatische Toxikologie

Die potenziellen lang anhaltenden schädlichen Auswirkungen der Verbindung auf aquatisches Leben machen sie zum Gegenstand der aquatischen Toxikologie. Wissenschaftler untersuchen ihre Auswirkungen auf aquatische Organismen, um die ökologischen Risiken zu verstehen, die durch ähnliche Verbindungen entstehen .

Safety and Hazards

2,2,4,6,6-Pentamethylheptane is considered hazardous. It is a flammable liquid and vapor and may be fatal if swallowed and enters airways . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Relevant Papers The paper “Identification and similarity analysis of aroma substances in main types of Fenghuang Dancong tea” discusses the volatile aroma components in Fenghuang Dancong tea, including 2,2,4,6,6-Pentamethylheptane .

Eigenschaften

IUPAC Name |

2,2,4,6,6-pentamethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPSKYDESGTTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042034 | |

| Record name | 2,2,4,6,6-Pentamethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,2,4,6,6-Pentamethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13475-82-6 | |

| Record name | 2,2,4,6,6-Pentamethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13475-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,6,6-Pentamethylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013475826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 2,2,4,6,6-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4,6,6-Pentamethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,6,6-pentamethylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8289P68Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

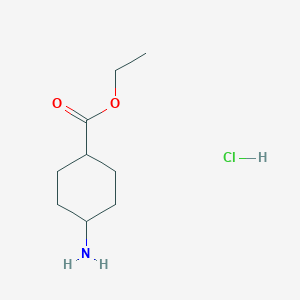

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,2,4,6,6-pentamethylheptane?

A1: 2,2,4,6,6-Pentamethylheptane has the molecular formula C12H26 and a molecular weight of 170.34 g/mol.

Q2: How does the branched structure of 2,2,4,6,6-pentamethylheptane influence its physical properties compared to linear alkanes?

A2: The highly branched structure of 2,2,4,6,6-pentamethylheptane significantly influences its physical properties compared to linear alkanes with the same number of carbon atoms. For instance, it exhibits lower boiling points, densities, and viscosities due to weaker intermolecular forces arising from reduced surface area for van der Waals interactions. []

Q3: What are the typical analytical methods used to identify and quantify 2,2,4,6,6-pentamethylheptane?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to identify and quantify 2,2,4,6,6-pentamethylheptane in complex mixtures. [, ] This technique allows separation based on volatility followed by identification based on mass-to-charge ratios of fragmented ions.

Q4: How is 2,2,4,6,6-pentamethylheptane used in fuel research?

A4: 2,2,4,6,6-Pentamethylheptane, also known as isododecane, serves as a key component in surrogate fuel mixtures for simulating the properties of alternative fuels like alcohol-to-jet (ATJ) fuel. [] Its inclusion helps replicate the density, viscosity, and combustion characteristics of ATJ.

Q5: What role does 2,2,4,6,6-pentamethylheptane play in polymer chemistry?

A5: 2,2,4,6,6-Pentamethylheptane acts as a solvent in propylene polymerization reactions, particularly those involving metallocene and Ziegler-Natta catalysts. [] Its inert nature and ability to dissolve propylene at polymerization conditions make it a suitable medium for such reactions.

Q6: How does 2,2,4,6,6-pentamethylheptane contribute to the aroma profile of certain foods?

A6: 2,2,4,6,6-Pentamethylheptane has been identified as a volatile compound contributing to the aroma profile of various foods, including Fenghuang Dancong tea [], Cirsium setidens Nakai [], and cooked beef. [] Its presence, along with other volatile compounds, contributes to the overall sensory experience of these foods.

Q7: How do the excess volumes of mixtures containing 2,2,4,6,6-pentamethylheptane provide insights into molecular interactions?

A7: Excess volume measurements of 2,2,4,6,6-pentamethylheptane with various compounds, such as linear and branched alkanes [, , , ], oxaalkanes [], and tetrabutyltin [], reveal information about the strength and nature of intermolecular interactions. Deviations from ideal behavior, reflected in positive or negative excess volumes, can be attributed to factors like differences in molecular size, shape, and free volume.

Q8: Have there been computational studies on the energetics of reactions involving 2,2,4,6,6-pentamethylheptane?

A8: Yes, computational chemistry has been employed to study the energetics of nucleophilic solvent participation during the solvolysis of tertiary alkyl chlorides, including those with steric hindrance similar to 2,2,4,6,6-pentamethylheptane. [] Such studies provide insights into reaction mechanisms and the influence of molecular structure on reactivity.

Q9: What is known about the bioconcentration potential of 2,2,4,6,6-pentamethylheptane?

A9: Research has investigated the bioconcentration of 2,2,4,6,6-pentamethylheptane in fathead minnows. [] These studies help assess its potential for accumulation in aquatic organisms and contribute to understanding its environmental fate.

Q10: What are the implications of using 2,2,4,6,6-pentamethylheptane in terms of recycling and waste management?

A10: As with many hydrocarbons, responsible waste management practices are crucial when handling 2,2,4,6,6-pentamethylheptane. This includes proper disposal, recycling initiatives where feasible, and exploring alternative solvents with reduced environmental impact. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)